molecular formula C22H21F3N4O2 B2674213 1-[(4-nitrophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine CAS No. 1030386-08-3

1-[(4-nitrophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine

Cat. No.: B2674213
CAS No.: 1030386-08-3
M. Wt: 430.431
InChI Key: VASFOCINEBSQMW-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with a 3-(trifluoromethyl)phenyl-pyrazole moiety at the 4-position and a 4-nitrobenzyl group at the 1-position. Such structural motifs are common in medicinal chemistry for targeting enzymes or receptors with hydrophobic pockets, such as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

1-[(4-nitrophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O2/c23-22(24,25)18-3-1-2-17(12-18)21-13-20(26-27-21)16-8-10-28(11-9-16)14-15-4-6-19(7-5-15)29(30)31/h1-7,12-13,16H,8-11,14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASFOCINEBSQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC(=CC=C3)C(F)(F)F)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-nitrophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-nitrophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for reducing nitro groups.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various tumor cell lines by targeting specific pathways involved in cancer proliferation . The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making such compounds promising candidates for further development.
  • Anti-inflammatory Effects : The nitrophenyl moiety has been associated with anti-inflammatory activity. Studies suggest that derivatives containing this group can exert effects comparable to established anti-inflammatory drugs like diclofenac sodium . The mechanism typically involves the inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation.
  • Antimicrobial Properties : Compounds with pyrazole scaffolds have demonstrated antimicrobial activity against various pathogens. The structural modifications in this compound may enhance its efficacy against resistant strains of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

Material Science Applications

  • Organic Electronics : The unique electronic properties imparted by the trifluoromethyl group make this compound suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. Its ability to stabilize charge carriers can enhance the performance of electronic devices .
  • Polymer Chemistry : This compound can serve as a building block for synthesizing advanced polymers with tailored properties. Its incorporation into polymer matrices could lead to materials with improved thermal stability and mechanical strength, making them suitable for various industrial applications .

Synthesis and Characterization

The synthesis of 1-[(4-nitrophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Studies

  • Anticancer Study : A recent study evaluated the anticancer potential of several pyrazole derivatives against breast cancer cell lines. The results indicated that compounds similar to 1-[(4-nitrophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine exhibited IC50 values in the low micromolar range, indicating potent activity .
  • Anti-inflammatory Evaluation : In a comparative study assessing various nitrophenyl-containing compounds for anti-inflammatory activity, this compound showed a significant reduction in inflammatory markers in animal models compared to control groups treated with standard anti-inflammatory medications .

Mechanism of Action

The mechanism of action of 1-[(4-nitrophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, while the nitrophenyl group can influence its electronic properties and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine-Pyrazole Scaffolds

Compound A : tert-Butyl (3R)-3-{4-(methoxycarbonyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}piperidine-1-carboxylate (5n)

  • Key Differences : The tert-butyloxycarbonyl (Boc) protecting group and methoxycarbonyl substituent contrast with the 4-nitrobenzyl group in the target compound.
  • Impact : The Boc group improves solubility during synthesis but requires deprotection for biological activity, whereas the nitro group in the target compound may enhance electrophilic reactivity .

Compound B: (E)-4-(((3-(tert-Butyl)-1-(4-nitrophenyl)-1H-pyrazol-5-yl)imino)methyl)phenol (10)

  • Key Differences: A phenol-imine substituent replaces the piperidine core.

Functional Group Variations

Compound C : 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a)

  • Key Differences : A urea-thiazole-piperazine scaffold replaces the pyrazole-piperidine system.
  • Impact : The urea group enhances hydrogen-bonding interactions, making it suitable for protease inhibition, whereas the pyrazole in the target compound may favor kinase binding .

Compound D: Razaxaban (1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide)

  • Key Differences: An aminobenzisoxazole P1 ligand and carboxyamide group replace the 4-nitrobenzyl-piperidine moiety.
  • Impact : These modifications optimize factor Xa inhibition by improving selectivity and permeability, whereas the nitro group in the target compound may confer redox activity or nitroreductase targeting .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound D
Molecular Weight ~449.3 g/mol ~455.4 g/mol ~578.5 g/mol
LogP ~3.8 (estimated) ~3.2 ~2.5
Hydrogen Bond Donors 1 (pyrazole NH) 0 3 (amide, NH₂)
Metabolic Stability High (CF₃ group) Moderate (Boc deprotection) High (fluorine substitution)

The trifluoromethyl group in the target compound and Compound D enhances metabolic stability by resisting oxidative degradation.

Biological Activity

1-[(4-nitrophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine, also known by its CAS number 1030386-08-3, is a complex organic compound with potential biological activities. This article explores its synthesis, biological evaluations, and research findings, focusing on its pharmacological properties and therapeutic implications.

Chemical Structure and Properties

The compound has the following molecular formula: C22H21F3N4O2C_{22}H_{21}F_{3}N_{4}O_{2} with a molecular weight of 430.43 g/mol. Its structure features a piperidine ring substituted with a nitrophenyl group and a trifluoromethyl phenyl group attached to a pyrazole moiety. The presence of these functional groups suggests diverse interactions with biological targets.

Synthesis

The synthesis of 1-[(4-nitrophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine typically involves multi-step organic reactions, including condensation and cyclization processes. The synthetic route can be optimized for yield and purity, which are critical for subsequent biological evaluations.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to 1-[(4-nitrophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine. Research indicates that compounds containing the pyrazole scaffold exhibit significant antiproliferative activity against various cancer cell lines:

Cancer Type Cell Line IC50 (µM)
Lung CancerA54912.5
Breast CancerMDA-MB-2318.0
Colorectal CancerHCT11615.0
Liver CancerHepG210.0

These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

Antimicrobial Activity

The compound's structural features also indicate potential antimicrobial activity. Pyrazole derivatives have been reported to exhibit antibacterial and antifungal properties. Preliminary tests show that 1-[(4-nitrophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine demonstrates effective inhibition against Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Such findings reinforce the relevance of this compound in developing new antimicrobial agents .

Anti-inflammatory Effects

Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Compounds similar to 1-[(4-nitrophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine have shown promise in modulating inflammatory pathways. In vitro studies reveal that these compounds can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting their utility in treating inflammatory conditions .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Case Study 1 : A phase II clinical trial evaluated a related pyrazole compound for treating advanced breast cancer, showing a significant response rate in patients who had previously failed standard therapies.
  • Case Study 2 : Another study focused on the use of pyrazole derivatives in combination therapies for lung cancer, demonstrating enhanced efficacy when combined with traditional chemotherapeutics.

These cases highlight the importance of further research into the clinical applications of this compound.

Q & A

Basic Questions

Q. What are the common synthetic routes for synthesizing 1-[(4-nitrophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine, and what key reaction steps are involved?

  • Methodological Answer : The compound is synthesized via multi-step processes involving:

  • Condensation reactions : Formation of the pyrazole core by reacting hydrazine derivatives with trifluoromethyl-substituted ketones, followed by cyclization .
  • Piperidine functionalization : Introducing the 4-nitrophenylmethyl group via alkylation or nucleophilic substitution reactions .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Q. Which spectroscopic and crystallographic methods are employed to confirm the molecular structure of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and regioselectivity .
  • X-ray crystallography : Resolve molecular conformation, bond angles, and intermolecular interactions (e.g., π-stacking in aromatic groups) .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns .

Q. What initial biological screening assays are typically conducted to evaluate the pharmacological potential of such piperidine-pyrazole derivatives?

  • Methodological Answer :

  • Enzyme inhibition assays : Test for kinase or phosphatase inhibition using fluorometric or colorimetric substrates .
  • Antimicrobial testing : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity screening : MTT or XTT assays on mammalian cell lines to assess safety profiles .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of pyrazole ring formation during the synthesis of this compound?

  • Methodological Answer :

  • Catalyst selection : Use Cu(I) catalysts (e.g., CuI) to control cyclization regiochemistry in Huisgen reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction yields by stabilizing intermediates .
  • Temperature control : Lower temperatures favor kinetic products, reducing side reactions .

Q. What computational approaches are utilized to predict the binding affinity and selectivity of this compound against target proteins?

  • Methodological Answer :

  • Molecular docking : AutoDock or Schrödinger Suite to model interactions with active sites (e.g., kinases, GPCRs) .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity data .
  • MD simulations : Assess binding stability and conformational dynamics over nanosecond timescales .

Q. How should researchers address contradictions in biological activity data across different studies involving similar pyrazole derivatives?

  • Methodological Answer :

  • Assay standardization : Control variables like bacterial strain selection, nutrient media, and compound solubility (e.g., DMSO concentration) .
  • Metabolic stability testing : Evaluate hepatic microsomal degradation to explain in vitro-in vivo discrepancies .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing trifluoromethyl with nitro groups) to isolate activity contributors .

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